(Z)-ethyl 2-((4-benzoylbenzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate
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Description
(Z)-ethyl 2-((4-benzoylbenzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate is a useful research compound. Its molecular formula is C22H20N2O4S and its molecular weight is 408.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds, such as 2′(3′)-o-(4-benzoylbenzoyl)adenosine 5′-triphosphate triethylammonium salt (bzatp-tea), have been shown to interact with p2x7 receptors . These receptors are ionotropic purinergic receptors that play a crucial role in various physiological and pathological processes .
Mode of Action
For instance, BzATP-TEA has been shown to cause fast-onset alkalinization responses in MC3T3-E1 osteoblast-like cells, which endogenously express P2X7 receptors .
Biochemical Pathways
It is known that activation of p2x7 receptors can lead to changes in cytosolic ph . This could potentially affect various biochemical pathways, particularly those that are pH-dependent.
Result of Action
Similar compounds have been shown to modulate cell viability and synaptic transmission . For instance, BzATP has been found to modulate cell viability in rat striatal cells and synaptic transmission in corticostriatal slices from symptomatic R6/2 mice .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of triethylamine in solutions of BzATP-TEA has been shown to permeate the plasma membrane and increase intracellular pH . This suggests that the compound’s action could be influenced by the composition of the solution in which it is dissolved.
Biological Activity
(Z)-ethyl 2-((4-benzoylbenzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure includes a thiazole ring, which is known for its pharmacological significance, contributing to its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Chemical Structure and Properties
- Molecular Formula : C27H22N2O6S
- Molecular Weight : 502.54 g/mol
- IUPAC Name : Ethyl 2-(4-benzoylbenzoyl)imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate
- CAS Number : 897733-95-8
This compound is characterized by its unique thiazole structure, which enhances its interaction with biological targets.
Antimicrobial Activity
Thiazole derivatives are recognized for their broad-spectrum antimicrobial properties. Studies have shown that this compound exhibits significant inhibition against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis through inhibition of key enzymes involved in peptidoglycan formation.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 12.5 µg/mL |
Staphylococcus aureus | 6.25 µg/mL |
Pseudomonas aeruginosa | 25 µg/mL |
These findings suggest that the compound could be a candidate for developing new antibacterial agents, particularly against multi-drug resistant strains.
Anticancer Activity
Research indicates that this compound possesses cytotoxic effects on various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
Cell Line | IC50 Value (µM) |
---|---|
K562 (leukemia) | 0.09 |
MDA-MB-231 (breast cancer) | 0.49 |
A549 (lung cancer) | 0.25 |
The low IC50 values indicate potent anticancer activity, making it a promising candidate for further development in cancer therapeutics.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, it significantly reduced markers such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound inhibits UDP-N-acetylmuramate/L-alanine ligase, crucial for bacterial cell wall synthesis.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells through oxidative stress mechanisms.
- Cytokine Modulation : The compound modulates cytokine production, contributing to its anti-inflammatory effects.
Case Studies
- Antibacterial Efficacy Study : A study conducted on the antibacterial efficacy of this compound against clinical isolates of E. coli demonstrated a significant reduction in bacterial load in treated groups compared to controls.
- Cancer Cell Line Analysis : In a comparative study involving multiple cancer cell lines, the compound showed superior activity compared to standard chemotherapeutics like doxorubicin and cisplatin.
Properties
IUPAC Name |
ethyl 2-(4-benzoylbenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-4-28-21(27)19-14(2)24(3)22(29-19)23-20(26)17-12-10-16(11-13-17)18(25)15-8-6-5-7-9-15/h5-13H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYCGWOPTHSYSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)S1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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